molecular formula C12H20N2O3 B1444290 Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 1349875-71-3

Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No. B1444290
CAS RN: 1349875-71-3
M. Wt: 240.3 g/mol
InChI Key: KUJJAAMONZQMMV-UHFFFAOYSA-N
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Description

“Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C10H18N2O2 . It is a solid substance at 20 degrees Celsius . This compound is also known by other synonyms such as “2,6-Diazaspiro[3.3]heptane-2-carboxylic Acid tert-Butyl Ester” and "2-Boc-2,6-diazaspiro[3.3]heptane" .


Physical And Chemical Properties Analysis

“Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” is a solid substance at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0 degrees Celsius . It is air sensitive, hygroscopic, and heat sensitive .

Scientific Research Applications

  • Meyers et al. (2009) outlined efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate. This compound serves as a versatile intermediate for further selective derivatization, offering a gateway to novel compounds that complement the chemical space usually occupied by piperidine ring systems (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009).

  • Burkhard and Carreira (2008) reported on the synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility as a structural surrogate of piperazine in arene amination reactions. This showcases the compound's role in synthesizing N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes, further highlighting its versatility in organic synthesis (Johannes A. Burkhard, E. Carreira, 2008).

  • Hamza et al. (2007) provided a practical synthesis route to 2,6-diazaspiro[3.3]heptanes through reductive amination of an available aldehyde, underscoring the compound's potential for large-scale and library synthesis. This methodological advance underpins the compound's adaptability and scalability in synthetic applications (D. Hamza, Michael J. Stocks, A. Décor, G. Pairaudeau, Jeffrey P. Stonehouse, 2007).

  • López et al. (2020) described a catalytic and enantioselective approach to synthesize 4-substituted proline scaffolds, leading to derivatives such as N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. This work illustrates the compound's relevance in medicinal chemistry, particularly in the synthesis of antiviral agents like ledipasvir (B. López, M. Bartra, Ramon Berenguer, X. Ariza, Jordi García, R. Gómez, Hèctor Torralvo, 2020).

properties

IUPAC Name

tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9(15)13-5-12(6-13)7-14(8-12)10(16)17-11(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJJAAMONZQMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 2,6-diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester (130) (purchased from WUXI APPTEC®) ((500 mg, 2.73 mmol) in CH2Cl2 (10 mL) were added KOH (459 mg, 8.19 mmol) and Ac2O (279 mg, 2.73 mmol). The reaction mixture was stirred at RT for 1 h, then diluted with CH2Cl2 (20 mL), washed with H2O (20 mL). The organic layer was washed with brine (20 mL), dried over Na2SO4, and filtered, evaporated to give the product (131) (510 mg, 2.13 mmol, yield: 78%). ESI-MS (M+1): 241 calc. for C12H20N2O3 240.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
459 mg
Type
reactant
Reaction Step One
Name
Quantity
279 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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